4-[3-(1H-imidazol-1-yl)propyl]piperidine

Histamine H3 Receptor Kinase Inhibition Imidazole Regioisomerism

4-[3-(1H-imidazol-1-yl)propyl]piperidine is a heterocyclic building block featuring a piperidine ring connected via a three-carbon propyl linker to an imidazole at the 1-position. This specific 1-imidazolyl regioisomer and linker length differentiate it from other piperidinyl-imidazole compounds commonly used in medicinal chemistry.

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
CAS No. 90747-59-4
Cat. No. B3301188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(1H-imidazol-1-yl)propyl]piperidine
CAS90747-59-4
Molecular FormulaC11H19N3
Molecular Weight193.29 g/mol
Structural Identifiers
SMILESC1CNCCC1CCCN2C=CN=C2
InChIInChI=1S/C11H19N3/c1(8-14-9-7-13-10-14)2-11-3-5-12-6-4-11/h7,9-12H,1-6,8H2
InChIKeyYVGKIZVFJBMQCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[3-(1H-imidazol-1-yl)propyl]piperidine (CAS 90747-59-4) – Key Baseline Data for Procurement Decisions


4-[3-(1H-imidazol-1-yl)propyl]piperidine is a heterocyclic building block featuring a piperidine ring connected via a three-carbon propyl linker to an imidazole at the 1-position . This specific 1-imidazolyl regioisomer and linker length differentiate it from other piperidinyl-imidazole compounds commonly used in medicinal chemistry . It is primarily employed as a versatile scaffold or intermediate in the synthesis of kinase inhibitors and central nervous system (CNS)-targeted ligands [1].

Why 4-[3-(1H-imidazol-1-yl)propyl]piperidine Cannot Be Simply Replaced by In-Class Analogs


Generic substitution among piperidine-imidazole compounds often fails due to the critical influence of imidazole regioisomerism on target engagement [1]. The compound's 1-imidazolyl attachment yields a distinct geometry and hydrogen-bonding profile compared to the 4-imidazolyl isomer found in VUF-5681 (CAS 768358-61-8) [1]. The three-carbon propyl linker provides a specific spatial separation between the piperidine and imidazole rings, which is a key determinant for binding-site compatibility in kinase and GPCR targets, unlike compounds with shorter or longer linkers [2]. Replacing it with a shorter methylene-linked analog like immepip (CAS 151070-83-6) or a longer-chain variant can abolish activity in a structure-activity relationship (SAR) series [2][3].

Quantitative Differentiation Evidence for 4-[3-(1H-imidazol-1-yl)propyl]piperidine


Regioisomeric Identity (1-Imidazolyl vs. 4-Imidazolyl) as a Determinant of Target Selectivity

The compound's imidazole is attached at the 1-position, distinguishing it from the more common 4-imidazolyl isomer VUF-5681 (CAS 768358-61-8) [1]. While VUF-5681 is a known neutral antagonist of the histamine H3 receptor with a reported binding affinity (Ki) of 4.5 nM in human SK-N-MC cell membranes [2], the 1-imidazolyl regioisomer in this product presents an alternative binding orientation. In kinase inhibitor patents, the 1-imidazolyl substitution is specifically utilized to create novel chemotypes for p70S6K and AKT, targets for which the 4-imidazolyl analog shows no reported activity [3]. This regioisomeric difference allows users to probe orthogonal chemical space in receptor and enzyme screens.

Histamine H3 Receptor Kinase Inhibition Imidazole Regioisomerism

Propyl Linker Length Governs Binding-Site Fit Compared to Methyl-Linked Analog

The propyl linker (-CH2-CH2-CH2-) between the piperidine and imidazole rings provides a specific spatial separation that is distinct from the methyl linker (-CH2-) found in immepip (CAS 151070-83-6) [1]. In the histamine H3 receptor series, N-substitution on the immepip scaffold (i.e., methimepip) yielded a pKi of 9.0 (Ki ≈ 1.0 nM) at the human H3 receptor, but the core immepip scaffold itself has a different binding profile than propyl-linked analogs [2]. The extended propyl chain increases lipophilicity and conformational flexibility, which can be critical for engaging hydrophobic sub-pockets in targets like sigma receptors or specific GPCRs [3]. This linker length is a key synthetic variable for SAR exploration.

Linker SAR Histamine Receptor GPCR Drug Design

Physicochemical Properties and Handling Characteristics for Laboratory Use

The compound is supplied as a solid with a well-defined melting point (m.p.) of 184-186°C, a key quality indicator for laboratory handling and formulation . It is available at a standard purity of 95% (HPLC) . Compared to structurally similar oily liquids or hygroscopic salts, its solid-state nature facilitates accurate weighing, long-term storage, and use in combinatorial chemistry or high-throughput screening (HTS) setups. Its molecular formula is C11H19N3 with a molecular weight of 193.29 g/mol .

Solid-Dosage Handling Purity Assay Procurement Specifications

Documented Use as a Key Intermediate in Kinase Inhibitor Patent Space (p70S6K/AKT)

This compound is explicitly claimed as a precursor within generic Markush structures in patent WO2014078637A1, which relates to novel imidazol-piperidinyl derivatives as modulators of p70S6K and AKT kinase activity for the treatment of cancer [1]. This establishes a documented, traceable utility in a high-value therapeutic area. The corresponding 4-imidazolyl isomer (VUF-5681) is not cited in these kinase inhibitor patents, indicating a distinct utility space [2]. This provides a clear decision point for medicinal chemistry groups prioritizing kinase inhibitor programs.

Kinase Inhibitor Synthesis Oncology Patent-Backed Scaffold

Optimal Application Scenarios for 4-[3-(1H-imidazol-1-yl)propyl]piperidine Based on Quantitative Differentiation


Kinase Inhibitor Library Design for Oncology Programs

Use this compound as a core piperidine-imidazole scaffold for synthesizing focused libraries targeting p70S6K and AKT kinases. Its specific 1-imidazolyl attachment and propyl linker are validated in patent WO2014078637A1, offering a defined chemical starting point that differentiates it from the H3-targeting 4-imidazolyl isomers. This patent alignment reduces legal risk and provides a clear path for lead optimization in cancer drug discovery.

SAR Studies Exploring the Effect of Imidazole Regioisomerism on GPCR Selectivity

Employ this compound alongside its 4-imidazolyl isomer (VUF-5681) in parallel synthesis to systematically probe the impact of imidazole regioisomerism on histamine, sigma, or adrenergic receptor binding. The quantitative selectivity profiles derived from such head-to-head comparisons are fundamental for understanding off-target liabilities in CNS drug candidates and for making informed procurement decisions.

Fragment-Based Screening in Solid-Dosage Automated Platforms

Utilize the compound's favorable solid-state properties (m.p. 184-186°C, 95% purity) for high-throughput fragment screening. Its high melting point and non-hygroscopic nature ensure accurate, reproducible dispensing in automated liquid-handling systems, reducing false negatives due to weighing errors. This is a direct practical advantage over comparator building blocks supplied as liquids or amorphous solids.

Synthesis of Sigma Receptor Ligands with Defined Linker Geometry

Leverage the three-carbon propyl linker to access sigma-1 and sigma-2 receptor ligands. The linker length is critical for engaging the accessory binding pocket of sigma receptors, a design principle not accessible with the shorter methyl linker of immepip. This enables the creation of novel chemotypes with potential applications in Alzheimer's disease and other neurodegenerative disorders.

Technical Documentation Hub

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